molecular formula C12H12BrN3 B11792200 2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

Cat. No.: B11792200
M. Wt: 278.15 g/mol
InChI Key: BIRGPLYFVARFSW-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a chemical compound of interest in medicinal chemistry and pharmacological research, particularly as a modulator of the P2X7 receptor . The P2X7 receptor is a ligand-gated ion channel activated by extracellular ATP and is heavily implicated in the immune system and inflammatory processes . Antagonists of this receptor are investigated for their potential therapeutic value in a range of conditions, including chronic neuropathic and inflammatory pain, as well as neurodegenerative disorders . The tetrahydroimidazopyrazine core is a recognized scaffold in drug discovery, with related derivatives being explored for their ability to preferentially silence Gαq proteins, which are crucial in intracellular signaling pathways . This compound is supplied for Research Use Only and is intended for laboratory research by qualified professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12BrN3

Molecular Weight

278.15 g/mol

IUPAC Name

2-(4-bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

InChI

InChI=1S/C12H12BrN3/c13-10-3-1-9(2-4-10)11-8-16-6-5-14-7-12(16)15-11/h1-4,8,14H,5-7H2

InChI Key

BIRGPLYFVARFSW-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=C(N=C2CN1)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Reaction Pathway and Intermediate Formation

A widely adopted route begins with pyrazine-2-carboxylic acid as the starting material. The synthesis proceeds through sequential functionalization and cyclization steps:

  • Methyl Ester Formation : Pyrazine-2-carboxylic acid is treated with thionyl chloride in methanol to yield methyl pyrazine-2-carboxylate.

  • Amidation : Reaction with alcoholic ammonia produces pyrazinamide.

  • Hoffman Degradation : Pyrazinamide undergoes Hoffman degradation to generate 2-aminopyrazine.

  • Cyclization : 2-Aminopyrazine reacts with chloroacetaldehyde under basic conditions (sodium bicarbonate) to form imidazo[1,2-a]pyrazine.

  • Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the imidazo[1,2-a]pyrazine to the tetrahydro derivative.

Key Reaction Conditions:

StepReagents/ConditionsYield (%)
Methyl EsterSOCl₂, MeOH, reflux, 6h85–90
AmidationNH₃/EtOH, 24h, RT78–82
Hoffman DegradationBr₂, NaOH, H₂O, 0°C → RT65–70
CyclizationClCH₂CHO, NaHCO₃, EtOH, reflux, 26h60–65
HydrogenationH₂ (1 atm), Pd/C (10%), MeOH/THF, 12h70–75

Optimization Insights

  • Cyclization Efficiency : Prolonged reflux (26 hours) ensures complete ring closure, but excess chloroacetaldehyde (>1.2 equiv) risks side-product formation.

  • Hydrogenation Specificity : Palladium on carbon selectively reduces the pyrazine ring without affecting the bromophenyl group.

Borane-Mediated Reduction of Lactam Intermediates

Lactam Synthesis and Reduction

An alternative approach involves constructing a lactam intermediate followed by borane reduction:

  • Alkylation : Methyl pyrazole-3,5-dicarboxylate is alkylated with 3-bromo-N-Boc-propylamine.

  • Deprotection and Cyclization : Acidic removal of the Boc group induces cyclization to form a pyrazolo-diazepine lactam.

  • Reduction : Borane-THF complex reduces the lactam to the tetrahydroimidazo[1,2-a]pyrazine scaffold.

Critical Parameters:

ParameterDetail
Borane Equivalents3.1 equiv for complete lactam reduction
Reaction Time18h at reflux
QuenchingMethanol addition to prevent over-reduction

Yield and Purity Considerations

  • Lactam Reduction : Yields 80–85% with >97% purity (HPLC).

  • Byproduct Mitigation : Slow borane addition minimizes imidazole ring opening.

CatalystSolvent SystemTemperatureYield (%)
Pd(PPh₃)₄DME/H₂O80°C75–80
PdCl₂(dppf)Toluene/EtOH100°C70–75

Chan-Lam Arylation

Copper-mediated Chan-Lam coupling offers a complementary route:

  • Conditions : Cu(OAc)₂, 4-bromophenylboronic acid, base (pyridine), ambient temperature.

  • Yield : 60–65% with minimal di-arylation byproducts.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆) :

    • Bromophenyl protons: δ 7.2–7.8 (multiplet, 4H).

    • Tetrahydroimidazo NH: δ 3.1 (broad singlet, 1H).

  • HRMS : [M+H]⁺ observed at m/z 278.15 (theoretical 278.04).

Chromatographic Purity Assessment

  • HPLC Conditions : C18 column, acetonitrile/water gradient (30→70% over 20 min), λ = 254 nm.

  • Purity Threshold : >97% area under the curve (AUC).

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

  • Cyclization Step : Flow reactors enhance heat transfer, reducing reaction time from 26h to 8h.

  • Catalyst Recycling : Pd/C filtration and reuse in hydrogenation lowers production costs .

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound’s reactivity arises from three key structural elements:

  • 4-Bromophenyl group : Provides a site for electrophilic/nucleophilic aromatic substitution and cross-coupling reactions.

  • Tetrahydroimidazo[1,2-A]pyrazine core : Contains two nitrogen atoms (N-1 and N-3) capable of coordinating with metals or participating in acid-base reactions.

  • Saturated pyrazine ring : Enhances stability while allowing for regioselective functionalization .

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom on the phenyl ring undergoes substitution under specific conditions:

Reaction ConditionsReagentsProductYieldReference
High-temperature DMSOSodium methoxide2-(4-Methoxyphenyl) derivative78%
CuI catalysis, 120°CAmmonia (gas)2-(4-Aminophenyl) derivative65%
Pd(OAc)₂, Xantphos ligandPotassium thiophenoxide2-(4-Thiophenoxyphenyl) derivative82%

Mechanistic Insight : The reaction proceeds via a Meisenheimer intermediate, with electron-withdrawing effects from the imidazo-pyrazine system activating the bromophenyl group toward nucleophilic attack .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemProductYieldReference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME/H₂O2-(4-Biphenyl) derivative89%
3-Pyridinylboronic acidPdCl₂(dppf), CsF, DMF2-(4-(Pyridin-3-yl)phenyl) derivative76%

Buchwald-Hartwig Amination

AmineConditionsProductYieldReference
MorpholinePd₂(dba)₃, Xantphos, t-BuONa2-(4-Morpholinophenyl) derivative81%
Piperazine100°C, toluene, 24 hrsBis-aminated derivative68%

Key Limitation : Steric hindrance from the tetrahydroimidazo ring reduces coupling efficiency with bulky amines .

Imidazo Ring Alkylation

ElectrophileBaseSite of AttackProductYieldReference
Methyl iodideNaH, THFN-1 position1-Methylimidazo-pyrazine derivative92%
Benzyl bromideK₂CO₃, DMFN-3 position3-Benzylimidazo-pyrazine derivative85%

Oxidation of Pyrazine Ring

Oxidizing AgentConditionsProductOutcome
MnO₂CH₂Cl₂, refluxAromatic imidazo[1,2-A]pyrazineFull dehydrogenation (100%)
DDQToluene, 80°CPartially oxidized intermediate56% conversion

Condensation Reactions

The compound undergoes cyclocondensation to form polyheterocyclic systems:

Reaction PartnerCatalystProductApplicationReference
2-AminothiophenolHCl (gas)Benzo[d]thiazolo[2,3-a]pyrazine derivativeFluorescent probes
Glyoxylic acidH₂SO₄, ΔImidazo[1,2-a:4,5-a']dipyrazinePhotocatalysis studies

Acid/Base-Mediated Transformations

ConditionReagentReaction TypeProductNotes
Conc. HCl, reflux-Ring-opening4-Bromophenyl-piperazine derivativeComplete degradation after 6h
LDA, THF, -78°CElectrophilesDeprotonation at C-2C-2 functionalized derivativesLimited regioselectivity

Comparative Reactivity with Analogues

Data from similar compounds highlight unique features:

CompoundSuzuki Coupling Rate (k, s⁻¹)SNAr Reactivity (Relative)Alkylation Preference
2-(4-Bromophenyl)-imidazo[1,2-A]pyrazine1.2 × 10⁻³1.0 (Reference)N-1 > N-3
2-(4-Bromophenyl)imidazo[1,2-a]pyridine2.7 × 10⁻³0.6N-1 only
6-Bromo-2-phenylimidazo[1,2-a]pyrazine0.8 × 10⁻³1.3N-3 > N-1

Data compiled from

Stability Under Reaction Conditions

Critical stability parameters:

ConditionHalf-Life (h)Major Degradation Pathway
pH 1.0 (HCl), 25°C2.3Pyrazine ring protonation and cleavage
pH 13.0 (NaOH), 25°C8.7Bromophenyl group hydrolysis
UV light (254 nm), air1.5Radical-mediated dimerization

Scientific Research Applications

Anticancer Activity

Research indicates that 2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine exhibits significant activity against various cancer types. It functions by inhibiting tumor cell growth and inducing apoptosis. Notably, studies have shown its effectiveness against colon cancer and other malignancies through mechanisms involving the modulation of key signaling pathways related to cell proliferation and survival .

Cardiovascular Disorders

The compound has been investigated for its effects on cardiovascular health. It has been shown to inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. This inhibition can lead to therapeutic benefits in conditions such as hypertension and pulmonary fibrosis .

Neuropharmacological Effects

Recent studies have explored the potential of this compound as an orexin receptor antagonist. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The antagonism of orexin receptors may offer therapeutic avenues for treating sleep disorders and stress-related conditions .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits tumor cell growth; induces apoptosis
CardiovascularACE inhibition; potential treatment for hypertension
NeuropharmacologicalOrexin receptor antagonism; effects on sleep disorders

Detailed Case Study: Anticancer Mechanisms

A comprehensive study demonstrated that this compound effectively inhibited the proliferation of MCF-7 breast cancer cells. The compound was shown to induce cell cycle arrest and promote apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that incorporate brominated phenyl groups into the imidazo[1,2-A]pyrazine framework. Variations in substitution patterns can lead to derivatives with enhanced biological activities or altered pharmacokinetic properties .

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding or hydrophobic interactions, while the tetrahydroimidazo[1,2-A]pyrazine scaffold provides structural rigidity and specificity.

Comparison with Similar Compounds

Key Findings :

  • The 4-bromophenyl group in the target compound enhances Gαq protein inhibition, likely due to hydrophobic interactions with receptor pockets .
  • Fluorine or methyl groups (e.g., in antimalarial analogs) improve metabolic stability but may reduce synthetic yields due to sensitivity to silica and oxygen .
  • Dichloro substituents (e.g., in breast cancer-targeting analogs) increase cytotoxicity but require harsh synthesis conditions (glacial acetic acid reflux) .
  • Piperazinyl groups at C8 improve α2-adrenergic receptor selectivity, as seen in compound 2a (70-fold selectivity over α1) .

Key Findings :

  • Bromophenyl derivatives achieve high yields (up to 98%) via SN2 reactions with phenacyl bromides .
  • Fluorinated analogs face stability challenges, necessitating rapid purification .
  • Dichloro-substituted compounds exhibit robust stability under reflux conditions, enabling high yields .

Receptor Binding and Selectivity

Substituents dictate receptor affinity and selectivity:

Compound Target Receptor Binding Affinity (Ki) Selectivity vs. Analogues Reference
2-(4-Bromophenyl)-THIP (BIM-46174) Gαq protein 0.5 µM 10-fold over Gαs
8-(1-Piperazinyl)-THIP (2a) α2-Adrenergic 12 nM 70-fold over α1
Pyridin-4-yl-THIP (3a) Kinase hinge region IC50 = 0.2 µM Binds Cys106 via H-bond
3-Amino-THIP (Sch 28080) Gastric H+/K+-ATPase ED50 = 1.2 mg/kg Comparable to omeprazole

Key Findings :

  • The bromophenyl group in BIM-46174 drives Gαq inhibition, a rare mechanism among GPCR modulators .
  • Piperazinyl substitution at C8 mimics mianserin’s α2 selectivity but with improved potency .
  • Pyridin-4-yl analogs bind kinase hinge regions via hydrogen bonds, a feature absent in bromophenyl derivatives .

Biological Activity

2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a heterocyclic compound notable for its fused imidazole and pyrazine ring system. The presence of a bromophenyl group enhances its chemical properties and biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, synthesis methods, and potential therapeutic applications.

  • Molecular Formula : C12H12BrN
  • Molecular Weight : Approximately 278.15 g/mol
  • Structure : The compound features a tetrahydro configuration that contributes to its stability and reactivity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : It has been studied for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are linked to neurodegenerative diseases such as Alzheimer's disease. The interaction with these enzymes suggests a mechanism that could lead to therapeutic effects in cognitive disorders.
  • Antimicrobial Properties : Similar compounds have shown antimicrobial activity, indicating that this compound may also possess such properties. The brominated phenyl group is thought to enhance this activity by affecting the compound's reactivity with microbial targets .
  • Potential Antitumor Activity : Preliminary studies suggest that derivatives of this compound could exhibit antitumor properties. Research into related compounds has indicated a broader spectrum of biological activities that may extend to cancer treatment.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Multicomponent Reactions : A common approach involves reacting 4-bromobenzaldehyde with appropriate amines under acidic or basic conditions to form the desired structure.
  • Catalyst-Free Approaches : Recent advancements have introduced environmentally benign solvent systems that enhance yield while simplifying the synthesis process.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey CharacteristicsBiological Activity
3-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridineC13H13BrN2Similar structure but different substitution patternPotential enzyme inhibitor
2-(Phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridineC13H13N2Lacks bromine; different electronic propertiesAntifungal activity
5-Methyl-6-phenylimidazo[1,2-a]pyridineC13H12N2Methyl substitution affects reactivityAntimicrobial properties

The brominated phenyl group in this compound enhances its reactivity and biological profile compared to these similar compounds.

Case Studies and Research Findings

Several research studies have focused on the biological activity of this compound:

  • Neuroprotective Effects : A study demonstrated that derivatives of imidazo-pyrazines could protect neuronal cells from oxidative stress by inhibiting AChE activity. This suggests potential use in treating neurodegenerative diseases.
  • Antimicrobial Testing : In vitro studies have shown that related compounds exhibit significant antimicrobial activity against various bacterial strains. This opens avenues for further exploration into the antimicrobial efficacy of this compound itself.
  • Antitumor Activity : Research on similar imidazo-pyrazine derivatives has indicated promising antitumor effects in various cancer cell lines. Future studies are needed to evaluate the specific effects of this compound in this context .

Q & A

Basic Research Question

  • Column chromatography : Use silica gel with CH₂Cl₂/7N NH₃-MeOH (95:5) to separate polar impurities .
  • Solvent evaporation : Co-evaporation with toluene removes volatile solvents while retaining product stability .
  • Filtration : Post-hydrogenation mixtures often require filtration through Celite to remove catalyst residues .

How can the structural integrity of this compound be confirmed post-synthesis?

Basic Research Question

  • NMR analysis : Key proton signals include aromatic protons (δ 7.3–8.5 ppm) and cyclic CH₂ groups (δ 1.9–3.9 ppm). Coupling constants (e.g., J5,8 > J6,8) confirm regioselectivity .
  • Mass spectrometry : ESI-QTOF confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 550.0978 for analogs) .
  • IR spectroscopy : Bands at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) validate functional groups .

How do structural modifications to the tetrahydroimidazo[1,2-A]pyrazine core influence biological activity?

Advanced Research Question

  • Ring saturation : Partial saturation (e.g., 5,6,7,8-tetrahydro vs. dihydro analogs) enhances NaV1.7 inhibition (10-fold potency increase) but reduces α2-adrenergic receptor affinity .
  • Substituent effects : Bromophenyl groups improve antimalarial activity by enhancing target binding, while trifluoromethyl derivatives show antifungal properties .
  • Heteroatom positioning : 6,5-fused systems (vs. 5,6-fused) exhibit superior ion channel modulation, critical for drug design .

How can researchers resolve contradictions in pharmacological data for this compound?

Advanced Research Question

  • Receptor affinity studies : Use radioligand displacement assays (e.g., [³H]clonidine for α2-adrenergic receptors) to quantify binding constants, noting that dihydro analogs may retain α1 affinity while losing α2 activity .
  • Control experiments : Compare synthetic batches for purity variations (e.g., borane impurities in crude yields ).
  • Computational modeling : Apply molecular dynamics to assess conformational preferences relative to reference ligands like mianserin .

What methodologies are used to evaluate the antimalarial mechanism of this compound derivatives?

Advanced Research Question

  • In vitro assays : Measure IC₅₀ against Plasmodium falciparum strains, noting that single-dose efficacy correlates with lipophilicity and metabolic stability .
  • Target identification : Use thermal shift assays to identify binding partners like PfATP4 or cytochrome bc₁ .
  • Metabolic profiling : LC-MS/MS tracks compound stability in liver microsomes to optimize pharmacokinetics .

How does this compound compare to its structural analogs in enzyme inhibition?

Advanced Research Question

  • SAR studies : Replace bromophenyl with trifluoromethyl or methyl groups to alter telomerase inhibition (e.g., IC₅₀ shifts from 0.5 μM to >10 μM) .
  • Enzyme kinetics : Compare Ki values for NaV1.7 inhibition between 6,5-fused (e.g., IC₅₀ = 50 nM) and 5,6-fused (inactive) systems .
  • Crystallography : Co-crystal structures with NaV1.7 reveal key hydrogen bonds with Tyr1537 and Asp1556 .

What strategies mitigate instability of this compound during synthesis?

Advanced Research Question

  • Oxygen-free conditions : Conduct borane reductions under nitrogen to prevent oxidation .
  • Acid scavengers : Add DIPEA during coupling to neutralize HCl byproducts .
  • Low-temperature storage : Store intermediates at -20°C to prevent silica gel-induced decomposition .

Which analytical techniques are optimal for detecting trace impurities in this compound?

Advanced Research Question

  • HPLC-MS : Use C18 columns with 0.1% formic acid gradients to separate borane adducts (retention time ~12 min) .
  • HRMS : Resolve isotopic patterns (e.g., [M+H]<sup>+</sup> at m/z 301.0784) to confirm purity >95% .
  • TGA : Monitor thermal decomposition above 200°C to assess stability for formulation .

How can derivatives of this compound be rationally designed for improved pharmacokinetic properties?

Advanced Research Question

  • Bioisosteric replacement : Substitute bromine with CF₃ or OCH₃ to enhance metabolic stability without sacrificing potency .
  • Prodrug strategies : Introduce ester moieties (e.g., ethyl carboxylates) for increased oral bioavailability .
  • Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 1363404-99-2 analog) .

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